7-Bromo-1,1,1-trifluoroheptan-2-one

Description

The exact mass of the compound this compound is 245.98671 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

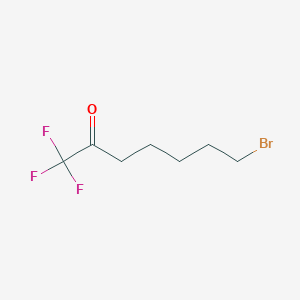

2D Structure

Properties

IUPAC Name |

7-bromo-1,1,1-trifluoroheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIKVCCDZVUYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(F)(F)F)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60801439 | |

| Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647831-24-1 | |

| Record name | 7-Bromo-1,1,1-trifluoroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60801439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-1,1,1-trifluoroheptan-2-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one

Executive Summary

This guide provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable bifunctional building block in modern medicinal chemistry and drug development. Trifluoromethyl ketones (TFMKs) are a privileged class of compounds, renowned for their ability to act as potent, reversible covalent inhibitors of various enzymes.[1][2] The presence of a terminal bromo-alkyl chain on the TFMK scaffold provides a reactive handle for further chemical elaboration, making this molecule a crucial intermediate for creating complex pharmaceutical agents.[3] This document details a robust and scalable synthetic strategy centered on the Grignard reaction, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on purification and characterization.

Introduction: Strategic Importance in Drug Discovery

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethyl ketone moiety is particularly effective as a pharmacophore because its electron-deficient carbonyl carbon is readily hydrated in biological systems to form a stable, tetrahedral gem-diol. This hydrate acts as a transition-state analogue mimic for the enzymatic hydrolysis of esters and amides, leading to potent enzyme inhibition.[2][4]

This compound (CAS 647831-24-1) capitalizes on this principle while offering additional synthetic versatility.[5] The seven-carbon backbone provides appropriate spacing for positioning the reactive warhead within an enzyme's active site, while the terminal bromine atom serves as a key functional group for downstream modifications via nucleophilic substitution or cross-coupling reactions. This dual functionality makes it an ideal starting point for constructing targeted covalent inhibitors and other complex molecular probes.[3]

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of a ketone is most classically achieved through the acylation of an organometallic reagent. A retrosynthetic disconnection of the target molecule logically points to a Grignard reagent derived from a five-carbon chain and an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

Retrosynthetic Disconnection:

The core of this synthesis is the nucleophilic addition of a Grignard reagent to an ester. A critical aspect of this specific transformation is the avoidance of over-addition, a common side reaction where a second equivalent of the Grignard reagent attacks the newly formed ketone. In the case of ethyl trifluoroacetate, the reaction proceeds cleanly to the ketone for a key reason: the powerful electron-withdrawing nature of the trifluoromethyl group highly stabilizes the initial tetrahedral hemiacetal intermediate.[6] This stability prevents the elimination of the ethoxide leaving group under the reaction conditions, thereby protecting the carbonyl from a second nucleophilic attack. The desired ketone is then liberated upon acidic workup.

Potential side reactions primarily involve Wurtz-type coupling, where the Grignard reagent may react with the alkyl bromide of another molecule.[7] This can be minimized through careful control of reaction conditions, specifically by maintaining low temperatures and ensuring slow, controlled addition of reagents to avoid high local concentrations.[7]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the formation of the necessary Grignard reagent and its subsequent reaction with the trifluoroacetate ester.

Stage A: Formation of (5-Bromopentyl)magnesium Bromide

-

Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

-

Reagent Setup: Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents). Place a single crystal of iodine into the flask to aid in reaction initiation.

-

Initiation: In the dropping funnel, prepare a solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings. The disappearance of the purple iodine color and the onset of gentle reflux indicate successful initiation.

-

Grignard Formation: Once initiated, slowly add the remaining 1,5-dibromopentane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the resulting grey-brown solution at room temperature for an additional 60 minutes to ensure all the magnesium has been consumed.

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath in preparation for the next stage.

Stage B: Acylation with Ethyl Trifluoroacetate

-

Reagent Preparation: Prepare a solution of ethyl trifluoroacetate (1.05 equivalents) in anhydrous diethyl ether in a separate, dry dropping funnel. Ethyl trifluoroacetate is a volatile and colorless liquid.[8]

-

Reaction: Add the ethyl trifluoroacetate solution dropwise to the stirred, cooled Grignard reagent solution. The internal temperature must be carefully maintained below 5 °C throughout the addition to prevent side reactions.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for an additional two hours.

-

Quenching: Cool the reaction mixture back down to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.[9]

Data Summary and Characterization

Table 1: Reagent and Product Data

| Compound | Formula | MW ( g/mol ) | Equivalents | Density (g/mL) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 1.0 | 1.70 | 205 |

| Magnesium | Mg | 24.31 | 1.2 | N/A | N/A |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.05 | 1.19 | 61[8] |

| Product | C₇H₁₀BrF₃O | 247.05 | - | ~1.45 [10] | ~223 [10] |

Expected Product Characterization:

-

¹H NMR: Resonances corresponding to the five methylene groups of the heptan chain, with distinct shifts for the protons adjacent to the bromine atom and the carbonyl group.

-

¹³C NMR: Signals for the five distinct methylene carbons, the carbonyl carbon, and the quartet for the trifluoromethyl carbon (due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass (245.9867 m/z for [M]+), showing the characteristic isotopic pattern for a molecule containing one bromine atom.[5]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Grignard Reagents: Highly reactive, pyrophoric, and water-sensitive. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

1,5-Dibromopentane: A lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Ethyl Trifluoroacetate: Volatile and may cause irritation. Handle in a fume hood.

Conclusion

The synthesis of this compound via the Grignard acylation of ethyl trifluoroacetate represents a reliable and mechanistically sound approach to this important chemical intermediate. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and atmosphere, high yields of the desired product can be achieved. The protocol described herein provides a solid foundation for researchers in drug discovery and organic synthesis to access this versatile building block for the development of novel therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Heptanone, 7-bromo-1,1,1-trifluoro- | 647831-24-1 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-1,1,1-trifluoroheptan-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS No. 647831-24-1). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the key spectral features of this molecule. By examining the influence of its distinct functional groups—a trifluoromethyl ketone and a primary bromoalkane—this guide serves as a robust reference for researchers synthesizing or working with this and structurally related compounds. Detailed theoretical protocols for data acquisition are also provided to ensure methodological rigor in experimental settings.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of functionalities that give rise to a rich and informative spectroscopic profile. The molecular structure is as follows:

Br—CH₂—CH₂—CH₂—CH₂—CH₂—C(=O)—CF₃

The key structural features influencing its spectroscopic signature are:

-

A Trifluoromethyl (-CF₃) Group: This highly electronegative group will strongly influence the ¹⁹F and ¹³C NMR spectra, inducing significant downfield shifts for adjacent nuclei.

-

A Ketone Carbonyl (C=O) Group: This will produce a characteristic strong absorption in the IR spectrum and will be a prominent feature in the ¹³C NMR spectrum. It also directs key fragmentation pathways in mass spectrometry.

-

A Primary Alkyl Bromide (-CH₂Br): The bromine atom's electronegativity and isotopic pattern (⁷⁹Br and ⁸¹Br) will be evident in the ¹H and ¹³C NMR spectra and will produce a characteristic M+2 peak in the mass spectrum.

-

A Pentylene Chain (-[CH₂]₅-): This aliphatic chain will give rise to a series of signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and bromo groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A standard analysis would be conducted in a deuterated solvent such as chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.40 | Triplet | 2H | H -C7 | Adjacent to the electronegative bromine atom, leading to a downfield shift.[1] |

| ~ 2.85 | Triplet | 2H | H -C3 | Alpha to the carbonyl group, which is strongly deshielding. |

| ~ 1.88 | Quintet | 2H | H -C6 | Influenced by the adjacent methylene groups at C5 and C7. |

| ~ 1.70 | Quintet | 2H | H -C4 | Influenced by the adjacent methylene groups at C3 and C5. |

| ~ 1.45 | Sextet | 2H | H -C5 | Influenced by the adjacent methylene groups at C4 and C6. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 192 (quartet, J ≈ 35 Hz) | C2 (C=O) | The carbonyl carbon is significantly downfield and will be split into a quartet by the three fluorine atoms. |

| ~ 116 (quartet, J ≈ 290 Hz) | C1 (CF₃) | The trifluoromethyl carbon is strongly deshielded and exhibits a large one-bond coupling constant with the fluorine atoms. |

| ~ 37 | C3 | Alpha to the carbonyl group. |

| ~ 33 | C7 | Attached to the bromine atom. |

| ~ 32 | C6 | |

| ~ 27 | C5 | |

| ~ 23 | C4 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a direct and unambiguous method to confirm the presence of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -78 | Singlet | -CF₃ | The chemical shift is characteristic of trifluoromethyl ketones.[2] Since there are no adjacent protons, the signal is expected to be a singlet. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire data with a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate several hundred to a few thousand scans for adequate signal intensity.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with a spectral width of approximately 50 ppm centered around -70 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 32 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

References

An In-depth Technical Guide to 7-Bromo-1,1,1-trifluoroheptan-2-one: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1,1,1-trifluoroheptan-2-one is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive primary alkyl bromide and an electron-withdrawing trifluoromethyl ketone, makes it a versatile building block for the introduction of fluorinated moieties and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical properties, outlines its synthesis, discusses its reactivity, and explores its potential applications, particularly within the realm of drug discovery and development. The information presented herein is synthesized from available chemical databases and literature, providing a foundational resource for researchers working with this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a heptanone backbone with a bromine atom at the 7-position and a trifluoromethyl group at the 1-position. This unique arrangement of functional groups dictates its physical and chemical behavior.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BrF₃O | [1] |

| Molecular Weight | 247.05 g/mol | [1][2][3] |

| CAS Number | 647831-24-1 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| IUPAC Name | This compound | [1] |

Tabulated Physical Properties

A comprehensive compilation of the known and predicted physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Notes | Source(s) |

| Boiling Point | 223.5 ± 40.0 °C | Predicted | [3] |

| Density | 1.446 ± 0.06 g/cm³ | Predicted | [3] |

| Melting Point | Not available | Experimental data not found | [2][4] |

| Solubility | Not explicitly documented | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons. | |

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | [3] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of 6-Bromohexanoyl chloride with a trifluoromethylating agent.

Synthetic Pathway

The synthesis is understood to proceed via the acylation of a trifluoromethyl anion equivalent by 6-bromohexanoyl chloride. A plausible precursor for the trifluoromethyl group is trifluoroacetic anhydride.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

-

Reaction Setup: A dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel is essential.

-

Solvent Selection: An aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is recommended.

-

Reagent Addition: The 6-bromohexanoyl chloride would be added to the trifluoromethylating reagent, likely at reduced temperatures to control the exothermic reaction.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is typically quenched with an aqueous solution, followed by extraction of the product into an organic solvent.

-

Purification: Purification is likely achieved through distillation under reduced pressure or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The chemical utility of this compound stems from its two distinct reactive sites: the trifluoromethyl ketone and the primary alkyl bromide.

Reactivity of the Trifluoromethyl Ketone Moiety

The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone susceptible to nucleophilic attack.

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various hydrolases, particularly serine proteases and esterases. They act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with the active site serine residue. This property is of high interest in drug design for targeting specific enzymes.

Caption: General mechanism of serine hydrolase inhibition by trifluoromethyl ketones.

Reactivity of the Primary Alkyl Bromide Moiety

The terminal bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups.

-

Nucleophilic Substitution: The primary alkyl bromide can react with a diverse range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the elongation of the carbon chain and the introduction of new functionalities, which is a cornerstone of synthetic medicinal chemistry.

References

An In-depth Technical Guide to the Characterization and Analysis of 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS 647831-24-1)

Introduction: A Versatile Fluorinated Building Block

7-Bromo-1,1,1-trifluoroheptan-2-one, registered under CAS number 647831-24-1, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2] This linear C7 ketone is distinguished by two key reactive centers: a terminal primary alkyl bromide and a trifluoromethyl ketone moiety at the 2-position.[1] The presence of the highly electrophilic trifluoromethyl ketone group, coupled with the alkylating potential of the bromo-terminus, makes this compound a versatile intermediate for the synthesis of complex fluorinated molecules.[1][3]

The trifluoromethyl ketone functional group is a well-established pharmacophore, known to act as a potent, reversible inhibitor of various enzymes, particularly serine hydrolases like carboxylesterases, by mimicking the transition state of ester hydrolysis.[4][5][6] Consequently, this compound serves as a valuable starting material for the development of novel therapeutic agents.[2][7] This guide provides a comprehensive overview of its synthesis, physicochemical properties, detailed analytical characterization, and core reactivity, designed for professionals in drug discovery and chemical development.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 647831-24-1 | [2][8] |

| Molecular Formula | C₇H₁₀BrF₃O | [8][9] |

| Molecular Weight | 247.05 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 223.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [8] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is required. It is recommended to store the compound in a cool, dry place, typically at 2-8°C, away from incompatible materials such as strong oxidizing agents.[2]

Synthesis and Mechanistic Rationale

The synthesis of aliphatic trifluoromethyl ketones can be achieved through various modern synthetic methodologies.[1][10][11] A direct and industrially relevant approach for preparing this compound involves the reaction of a suitable acyl halide with trifluoroacetic anhydride (TFAA).[12]

Proposed Synthetic Pathway

The logical precursor for this synthesis is 6-bromohexanoyl chloride. The reaction proceeds via a nucleophilic acylation mechanism, where the trifluoroacetate or a related species attacks the acyl chloride, followed by subsequent rearrangement and loss of a suitable leaving group to generate the trifluoromethyl ketone.

Caption: Proposed synthetic route for CAS 647831-24-1.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on established chemical principles for the synthesis of trifluoromethyl ketones.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous pyridine (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add 6-bromohexanoyl chloride (1.0 equivalent) to the stirred solution.

-

Addition of TFAA: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Core Reactivity and Applications in Synthesis

The dual functionality of this compound dictates its synthetic utility. The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, while the trifluoromethyl ketone is a potent electrophile.

Nucleophilic Substitution at the Alkyl Bromide

The terminal bromide allows for the introduction of a wide range of nucleophiles, such as amines, azides, thiols, and cyanides, to extend the carbon chain or introduce new functional groups. This is a cornerstone of its use in building more complex pharmaceutical intermediates.[13] For example, reaction with a primary or secondary amine can be used to synthesize precursors for carboxylesterase inhibitors.[4][7]

Caption: Alkylation of an amine with CAS 647831-24-1.

Reactions at the Trifluoromethyl Ketone

The ketone carbonyl is highly activated by the electron-withdrawing trifluoromethyl group. This makes it susceptible to:

-

Hydration: In aqueous media, trifluoromethyl ketones can exist in equilibrium with their corresponding hydrate form. This is a key aspect of their mechanism as enzyme inhibitors.

-

Nucleophilic Addition: Strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is recommended.

Caption: Analytical workflow for CAS 647831-24-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation.

-

¹H NMR Spectroscopy (Predicted):

-

δ 3.4 (t, 2H): Triplet corresponding to the -CH₂-Br protons.

-

δ 2.9 (t, 2H): Triplet for the -CH₂- protons adjacent to the ketone.

-

δ 1.9 (m, 2H): Multiplet for the -CH₂- protons gamma to the bromide.

-

δ 1.6 (m, 2H): Multiplet for the remaining central -CH₂- protons.

-

-

¹³C NMR Spectroscopy (Predicted):

-

δ ~204 (q): Quartet for the ketone carbonyl (C=O), split by the adjacent fluorine atoms.

-

δ ~116 (q): Quartet for the trifluoromethyl carbon (-CF₃), with a large ¹JCF coupling constant.

-

δ ~35-40: Aliphatic carbons (-CH₂-).

-

δ ~32.8: Carbon bearing the bromine (-CH₂Br).

-

-

¹⁹F NMR Spectroscopy:

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound, providing both retention time for purity assessment and mass data for identity confirmation.

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Expected Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 246 and 248 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns:

-

Loss of Br•: [M - 79/81]⁺, a peak at m/z 167.

-

Loss of •CF₃: [M - 69]⁺, a peak cluster around m/z 177/179.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ketone can result in a [CF₃CO]⁺ fragment at m/z 97.

-

McLafferty Rearrangement: Not expected to be a major pathway due to the structure.

-

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[16][17][18]

-

-

MS Conditions:

-

Ion Source: EI at 70 eV.

-

Scan Range: m/z 40-350.

-

Source Temperature: 230°C.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the compound, especially for non-volatile impurities.[19]

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase: A gradient of acetonitrile and water. For example, start at 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 210 nm (ketone chromophore).

-

Injection Volume: 10 µL.

-

Conclusion

This compound is a strategically important fluorinated building block. Its synthesis is accessible from commercially available precursors, and its characterization can be comprehensively achieved through a combination of NMR, mass spectrometry, and chromatography. The dual reactivity of the alkyl bromide and the trifluoromethyl ketone provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new enzyme inhibitors for pharmaceutical applications. The methodologies and data presented in this guide offer a robust framework for researchers and scientists to effectively utilize and analyze this valuable chemical intermediate.

References

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. Selective Inhibitors of Human Liver Carboxylesterase Based on a β-Lapachone Scaffold: Novel Reagents for Reaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. myuchem.com [myuchem.com]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-bromo-1,1,1,-trifluorohetan-2-one | CAS#:647831-24-1 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. lecocorp.ams3.digitaloceanspaces.com [lecocorp.ams3.digitaloceanspaces.com]

- 19. benchchem.com [benchchem.com]

- 20. Separation of 1-Bromoheptane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group in 7-Bromo-1,1,1-trifluoroheptan-2-one

This guide provides a comprehensive technical overview of the chemical reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one, a versatile bifunctional molecule. With a unique combination of a highly electrophilic trifluoromethyl ketone and a reactive primary alkyl bromide, this compound serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document will delve into the core principles governing its reactivity, offering field-proven insights and detailed experimental protocols for its application.

Introduction: The Duality of Reactivity

This compound, with the molecular formula C7H10BrF3O and a molecular weight of 247.05 g/mol , is a specialized chemical intermediate.[1][2] Its synthetic utility is derived from the presence of two distinct and highly reactive functional groups: a trifluoromethyl ketone and a terminal primary bromide.[2] This duality allows for a range of selective chemical transformations, making it a powerful tool for the construction of complex molecular architectures.[3][4]

The core of its reactivity lies in the synergistic interplay between these two functionalities. The trifluoromethyl group, a potent electron-withdrawing moiety, profoundly influences the electrophilicity of the adjacent carbonyl carbon. Simultaneously, the bromo-terminated alkyl chain provides a classic site for nucleophilic substitution and cross-coupling reactions. Understanding the nuanced reactivity of each site is paramount for its effective utilization in synthetic endeavors.

The Trifluoromethyl Ketone: A Highly Electrophilic Center

The trifluoromethyl ketone (TFMK) moiety is not a simple carbonyl. The three fluorine atoms exert a powerful inductive effect, withdrawing electron density from the carbonyl carbon and rendering it exceptionally electrophilic.[5] This heightened electrophilicity is the cornerstone of the TFMK's unique reactivity profile.

Propensity for Hydrate Formation

A hallmark of trifluoromethyl ketones is their tendency to exist in equilibrium with their corresponding hydrate form in the presence of water.[6][7] This is a direct consequence of the destabilization of the carbonyl group by the electron-withdrawing CF3 group, which makes the addition of water to the carbonyl carbon thermodynamically favorable.[8][9]

Experimental Protocol 1: 19F NMR Analysis of Hydrate Formation

-

Objective: To qualitatively and quantitatively assess the equilibrium between the ketone and hydrate forms of this compound in a protic solvent.

-

Materials: this compound, Deuterated methanol (CD3OD), NMR tubes.

-

Procedure:

-

Prepare a 10 mg/mL solution of this compound in CD3OD.

-

Transfer the solution to an NMR tube.

-

Acquire a 19F NMR spectrum.

-

Integrate the signals corresponding to the ketone and hydrate forms. The chemical shift of the CF3 group will differ between the two species.

-

-

Expected Outcome: The 19F NMR spectrum will display two distinct signals, allowing for the determination of the ketone:hydrate ratio under these conditions.

Nucleophilic Addition Reactions

The pronounced electrophilicity of the carbonyl carbon makes it a prime target for a wide array of nucleophiles.[10] These reactions typically proceed via a 1,2-addition mechanism to form a tetrahedral intermediate.[11]

-

Organometallic Reagents: Grignard reagents, organolithiums, and organozinc compounds readily add to the carbonyl, yielding tertiary trifluoromethylated alcohols. These alcohols are valuable motifs in medicinal chemistry due to their unique metabolic stability and lipophilicity.[10]

-

Heteroatomic Nucleophiles: Amines, thiols, and alcohols can also add to the carbonyl, although the stability of the resulting hemiaminal, hemithioacetal, or hemiacetal can vary.

The Bromo-Alkyl Chain: A Site for Substitution and Elongation

The primary bromide at the terminus of the heptanoyl chain provides a versatile handle for a variety of synthetic transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C-Br bond is susceptible to cleavage by a range of nucleophiles, allowing for the introduction of diverse functionalities.

| Nucleophile | Product Functional Group | Typical Reaction Conditions |

| Azide (e.g., NaN3) | Azide | DMF, 60-80 °C |

| Cyanide (e.g., NaCN) | Nitrile | DMSO, 90-110 °C |

| Amines (R-NH2) | Secondary Amine | Aprotic solvent, base (e.g., K2CO3) |

| Thiolates (R-SNa) | Thioether | Ethanol or THF, room temperature |

Experimental Protocol 2: Synthesis of 7-Azido-1,1,1-trifluoroheptan-2-one

-

Objective: To demonstrate a typical SN2 reaction at the primary bromide.

-

Materials: this compound, Sodium azide (NaN3), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 70 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Trustworthiness: The progress of the reaction can be reliably monitored by TLC, and the product can be characterized by IR spectroscopy (strong azide stretch at ~2100 cm-1) and NMR.

Bifunctional Reactivity: Synthesis of Heterocycles

The true synthetic power of this compound is realized when both reactive centers are engaged in a single transformation. This bifunctionality makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[3][12][13][14]

Hantzsch Thiazole Synthesis

The reaction of an α-haloketone with a thioamide is a classic method for the synthesis of thiazoles.[13] In the case of this compound, the "α-halo" component is the bromo-alkyl chain, and the ketone is the trifluoromethyl ketone.

This intramolecular variation of the Hantzsch synthesis allows for the construction of thiazoles bearing a trifluoroacetyl-substituted side chain, a motif of interest in bioisosteric replacement strategies.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by the distinct and exploitable reactivity of its trifluoromethyl ketone and primary bromide functionalities. The highly electrophilic nature of the ketone facilitates a range of nucleophilic additions, while the bromo-alkyl chain is amenable to substitution and cross-coupling reactions. The synergy of these two groups opens up efficient pathways to complex molecules, including valuable heterocyclic systems. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively leverage the unique chemical properties of this versatile building block.

References

- 1. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Structure of the hydrate form of a β-thiotrifluoromethyl ketone, a potent esterase inhibitor | Semantic Scholar [semanticscholar.org]

- 10. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Stability and storage conditions for 7-Bromo-1,1,1-trifluoroheptan-2-one

An In-depth Technical Guide to the Stability, Storage, and Handling of 7-Bromo-1,1,1-trifluoroheptan-2-one

This guide provides an in-depth analysis of the chemical stability and optimal handling protocols for this compound (CAS No. 647831-24-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data to explain the causal mechanisms behind its reactivity, ensuring both the integrity of the compound and the safety of laboratory personnel.

Introduction: A Molecule of Dual Reactivity

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from two key structural features: a highly reactive terminal alkyl bromide and an electron-deficient trifluoromethyl ketone. This dual nature allows for sequential, selective chemical modifications but also introduces specific challenges related to its stability and handling. Understanding the interplay of these functional groups is paramount for its effective use in research and development.

Core Chemical & Physical Properties

A summary of the essential properties of this compound is provided below. These values are critical for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 647831-24-1 | [1][2] |

| Molecular Formula | C₇H₁₀BrF₃O | [1][3][4] |

| Molecular Weight | 247.05 g/mol | [1][3] |

| Appearance | Light yellow to clear, colorless liquid | [1] |

| Boiling Point | 223.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥97% | [1][5] |

The Structural Basis of Reactivity and Instability

The stability of this compound is not absolute; it is dictated by the inherent chemical properties of its two primary functional groups. An expert understanding of these moieties is crucial for predicting and preventing degradation.

The Trifluoromethyl Ketone (TFMK) Moiety: A Hydration-Prone Electrophile

The defining characteristic of the trifluoromethyl ketone group is its pronounced electrophilicity. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly increasing the partial positive charge on the carbonyl carbon.[6] This has two major consequences:

-

Enhanced Reactivity: The carbonyl is highly susceptible to nucleophilic attack.

-

Hydrate Formation: In the presence of water or moisture, the ketone readily and reversibly forms a stable geminal diol (hydrate).[6][7] This hydrate is often metabolically inactive in biological systems and can be unreactive in subsequent synthetic steps, effectively sequestering the active ketone.[8] The stability of this hydrate is a primary concern for maintaining the compound's purity and reactivity.[9]

The α-Bromo Ketone Functionality: A Locus of Reactivity

The bromine atom is located on a primary carbon, several positions away from the ketone. However, the overall structure behaves as a halogenated ketone, a class of compounds known for their utility and reactivity.[10] The C-Br bond is susceptible to two main reaction pathways:

-

Nucleophilic Substitution (SN2): The primary alkyl bromide is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, elimination can occur, though this is less common for a terminal bromide compared to internal ones.[10] More importantly, bases can also react at the α-carbon to the ketone, leading to complex side reactions.[11]

This inherent reactivity makes the compound incompatible with strong bases, nucleophiles, and certain reducing agents.[12]

Critical Factors Influencing Stability

Based on its structural properties, several environmental factors must be strictly controlled to preserve the integrity of this compound.

Moisture

Moisture is a significant threat due to the propensity of the trifluoromethyl ketone to form a stable hydrate.[9] This conversion can alter the compound's physical state and significantly reduce its efficacy in reactions where the carbonyl group is intended to be the reactive site. Therefore, all handling and storage must be conducted under anhydrous conditions.

Temperature

Elevated temperatures can accelerate degradation pathways and increase the compound's vapor pressure, posing an inhalation risk.[2] Several suppliers explicitly recommend refrigerated storage.[1][13]

-

Hazards: The compound is a flammable liquid; vapors may form explosive mixtures with air and can flash back from an ignition source.[12][14] It must be kept away from heat, sparks, and open flames.[2][12]

Light

While not the primary concern, many halogenated organic compounds exhibit sensitivity to light. As a best practice to prevent potential free-radical chain reactions or other photochemical degradation, the compound should be protected from light during storage.[1]

Incompatible Materials

The dual reactivity of the molecule leads to a broad range of incompatibilities. Contact with these substances can lead to vigorous, potentially hazardous reactions and will degrade the product.

| Incompatible Material Class | Chemical Rationale for Incompatibility | Source(s) |

| Strong Oxidizing Agents | Can react uncontrollably with the alkyl chain. | [2][9] |

| Strong Acids / Acid Halides | Can catalyze unknown side reactions or degradation. | [9][12] |

| Strong Bases | Can induce elimination or substitution at the C-Br bond and catalyze aldol-type reactions or decomposition via the haloform reaction pathway.[11][12] | |

| Strong Reducing Agents | Can reduce the ketone to an alcohol. | [12] |

| Nucleophiles | Will readily displace the bromide via an SN2 reaction. | [15] |

Recommended Storage & Handling Protocols

A self-validating system of protocols is essential for maintaining the compound's integrity from receipt to use.

Long-Term Archival Storage

For periods exceeding one month, the following conditions are mandatory:

-

Temperature: Store in a designated flammables refrigerator at 2-8°C.[1][13]

-

Container: Use the original supplier bottle or an amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.[1]

-

Atmosphere: Before sealing, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) to displace moisture and air.

-

Location: Store in a dry, cool, and well-ventilated area designated for flammable and reactive chemicals.[2]

Short-Term & In-Use Storage

For active projects, adhere to these steps:

-

Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Dispense the required amount quickly under a flow of inert gas.

-

Re-flush the headspace of the storage container with inert gas before tightly sealing and returning it to refrigerated storage.

Caption: Decision workflow for appropriate storage protocol selection.

Experimental Safe Handling Workflow

Due to its hazards—skin/eye irritant, respiratory irritant, and flammability—a strict handling protocol must be followed.[2]

Engineering Controls & PPE

-

Primary Engineering Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Personal Protective Equipment (PPE):

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[2]

Step-by-Step Dispensing Protocol

-

Don appropriate PPE before entering the lab.

-

Place a sealed container of the compound in a desiccator and allow it to equilibrate to ambient temperature.

-

Perform all subsequent steps in a chemical fume hood.

-

Establish a gentle flow of inert gas (argon or nitrogen) into the reaction vessel and over the balance if weighing directly.

-

Open the container and quickly withdraw the desired amount using a clean, dry syringe or pipette.

-

Dispense the liquid into the reaction vessel.

-

Immediately flush the headspace of the source container with inert gas, seal it tightly, and return it to cold storage.

-

Clean any spills immediately with an appropriate absorbent material.

Caption: Step-by-step workflow for the safe handling and dispensing of the compound.

References

- 1. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-bromo-1,1,1,-trifluorohetan-2-one | CAS#:647831-24-1 | Chemsrc [chemsrc.com]

- 5. myuchem.com [myuchem.com]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. 647831-24-1|this compound|BLD Pharm [bldpharm.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Applications of 7-Bromo-1,1,1-trifluoroheptan-2-one: A Technical Guide for Researchers

Introduction: A Versatile Fluorinated Building Block

7-Bromo-1,1,1-trifluoroheptan-2-one, with CAS number 647831-24-1, is a specialized chemical compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and polymer materials.[1] Its unique molecular architecture, featuring both a reactive bromine atom and a trifluoromethyl group, makes it a highly versatile intermediate in organic synthesis.[1] The presence of the trifluoromethyl moiety is of particular importance, as the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity to target molecules, and membrane permeability.[2] This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and its applications in modern drug discovery and chemical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. This compound is typically a light yellow to clear colorless liquid.[1]

| Property | Value | Source |

| Molecular Formula | C7H10BrF3O | [1][3][4] |

| Molecular Weight | 247.05 g/mol | [1][3][4] |

| CAS Number | 647831-24-1 | [1][4][5] |

| Appearance | Light yellow to Clear colorless liquid | [1] |

| Boiling Point | 223.5±40.0 °C (Predicted) | [1][6] |

| Density | 1.446±0.06 g/cm3 (Predicted) | [1][6] |

| Storage Temperature | 2-8°C | [1][6] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale production needs. The purity of the commercially available compound is typically 97% or higher.[1][7][8] When sourcing this chemical, it is imperative to obtain and review the supplier's certificate of analysis to ensure it meets the specific requirements of your application.

| Supplier | Purity | Notes |

| Biosynth | Information not specified | Offers the compound under the product code FB172483.[9] |

| CoreyChem | >97% | Provides the compound as a light yellow to clear colorless liquid.[1] |

| Fluorochem | Information not specified | Available in various pack sizes from 1g to 25g.[10] |

| SynQuest Labs | Information not specified | Provides a detailed Safety Data Sheet.[5] |

| Shanghai UCHEM Inc. | >97% | Can be supplied in commercial sizes with competitive pricing.[4] |

| Advanced ChemBlocks Inc. | 97.00% | Catalog ID: X201558.[8] |

| BLDpharm | Information not specified | Provides analytical data including NMR, HPLC, and LC-MS.[11] |

| Chemieliva Pharmaceutical Co., Ltd | 97% | Conforms to HNMR, with purity of 98% by HPLC.[7] |

| Affinity (Wuhan) Ltd. | Information not specified | Listed on CPHI Online.[12] |

| Echemi | 95-99% | Available in industrial and pharmaceutical grades.[13] |

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine and trifluoromethyl groups on the heptanone backbone makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

1. Intermediate for Complex Molecule Synthesis: The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the construction of a wide array of molecular scaffolds.

2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in many modern drugs.[2] Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.[2]

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes.[2]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

3. Building Block for Heterocyclic Compounds: The ketone functionality can be utilized in various condensation reactions to form heterocyclic rings, which are prevalent structures in many biologically active compounds.

The general workflow for utilizing this compound in a synthetic route is depicted in the diagram below.

Caption: General synthetic workflow using this compound.

Experimental Protocols and Safety Considerations

Given the reactive nature of this compound, proper handling and safety precautions are paramount. The following information is synthesized from available Safety Data Sheets (SDS).[5][14][15][16]

Hazard Identification:

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.[5]

-

Flammable liquid and vapor.[14]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical goggles or a face shield.[5]

-

Hand Protection: Protective gloves.[5]

-

Skin and Body Protection: Wear suitable protective clothing.[5]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[5]

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[5][16]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash skin thoroughly after handling.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14][16]

-

Keep container tightly closed in a dry and well-ventilated place.[16]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[5] If irritation persists, seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] Seek immediate medical attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

A General Protocol for a Nucleophilic Substitution Reaction:

This is a generalized protocol and should be adapted based on the specific nucleophile and reaction conditions.

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1-1.5 eq).

-

If necessary, add a base (e.g., K2CO3, Cs2CO3) to facilitate the reaction.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its unique combination of a reactive bromine atom, a ketone, and a trifluoromethyl group provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The insights provided in this guide regarding its properties, suppliers, applications, and handling procedures are intended to facilitate its effective and safe use in research and development endeavors. As with any chemical reagent, a thorough review of the Safety Data Sheet and adherence to proper laboratory practices are essential.

References

- 1. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 2. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myuchem.com [myuchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Heptanone, 7-bromo-1,1,1-trifluoro- | 647831-24-1 [chemicalbook.com]

- 7. 647831-24-1 ||Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯ || this compound || 647831-24-1 seller || 647831-24-1 supplier || 647831-24-1 manufacturer || 647831-24-1 producer || 647831-24-1 price || 647831-24-1 China || 647831-24-1 India || 647831-24-1 MSDS || 647831-24-1 COA || CAS 647831-24-1 || buy 647831-24-1 [chemieliva.com]

- 8. This compound 97.00% | CAS: 647831-24-1 | AChemBlock [achemblock.com]

- 9. This compound | 647831-24-1 | FB172483 [biosynth.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 647831-24-1|this compound|BLD Pharm [bldpharm.com]

- 12. cphi-online.com [cphi-online.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. capotchem.cn [capotchem.cn]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Initial Investigations into the Reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one

An In-depth Technical Guide

Abstract

7-Bromo-1,1,1-trifluoroheptan-2-one is a bifunctional synthetic building block possessing two distinct and chemically reactive centers: a highly electrophilic trifluoromethyl ketone and a primary alkyl bromide. This combination makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, while the terminal bromo group provides a handle for nucleophilic substitution and cyclization reactions. This guide provides an in-depth analysis of the molecule's reactivity, exploring chemoselective transformations at each functional group and the potential for intramolecular reactions. We present field-proven insights and foundational protocols to empower researchers in drug development and chemical synthesis to effectively utilize this compound.

Molecular Architecture and Electronic Profile

This compound (CAS 647831-24-1) possesses a molecular formula of C7H10BrF3O and a molecular weight of 247.05 g/mol .[1][2] Its structure is characterized by a five-carbon chain separating a primary bromide from an α-trifluoromethyl ketone. This spatial and electronic separation allows for a high degree of control over its reactivity.

| Property | Value | Source |

| Molecular Formula | C7H10BrF3O | PubChem[2] |

| Molecular Weight | 247.05 g/mol | CoreyChem[1], PubChem[2] |

| Boiling Point (Predicted) | 223.5 ± 40.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | CoreyChem[1], ChemicalBook[3] |

| IUPAC Name | This compound | PubChem[2], Fluorochem[4] |

| SMILES | C(CCC(=O)C(F)(F)F)CCBr | PubChem[2] |

The two key reactive sites are the electrophilic carbonyl carbon and the electrophilic primary carbon bonded to the bromine atom.

Reactivity at the α-Trifluoromethyl Ketone Moiety

The trifluoromethyl group (CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has a profound activating effect on the adjacent carbonyl carbon, making it significantly more electrophilic than its non-fluorinated analogs. Consequently, it is highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

A wide range of nucleophiles can add to the carbonyl carbon. Unlike many standard ketones, these additions often proceed smoothly, sometimes without the need for a catalyst.[5][6]

-

Hydride Reduction: Reduction with standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to readily yield the corresponding secondary alcohol, 7-bromo-1,1,1-trifluoroheptan-2-ol. Care must be taken as LiAlH₄ could potentially also reduce the alkyl bromide.

-

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) will add to the carbonyl to form tertiary alcohols. The high reactivity of the trifluoromethyl ketone ensures efficient conversion.

-

Hydrazone Addition: The nucleophilic addition of N,N-dialkylhydrazones to trifluoromethyl ketones proceeds in good to excellent yields, often without any catalyst, to produce α-hydroxy-α-trifluoromethylhydrazones.[5][6] These products are versatile intermediates that can be further transformed.

Wittig Reaction

The Wittig reaction, which converts ketones into alkenes using a phosphonium ylide (Wittig reagent), is a cornerstone of organic synthesis.[7] The reaction is compatible with trifluoromethyl ketones and can be used to install an exocyclic double bond, yielding 8-bromo-2-(trifluoromethyl)oct-1-ene derivatives.[8] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[10][11] The organozinc intermediate, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents undesired side reactions.[10][11] This reaction is highly effective with ketones bearing electron-withdrawing groups, making it an excellent choice for elaborating the trifluoromethyl ketone moiety of the title compound.[12] The expected product would be a β-hydroxy-β-trifluoromethyl ester.

Reactivity at the Primary Alkyl Bromide Moiety

The terminal bromoalkane functionality is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions.[13] As a primary alkyl halide, it is highly susceptible to attack by a wide range of nucleophiles with minimal risk of competing elimination reactions, especially at moderate temperatures.[14][15]

Chemoselective Nucleophilic Substitution (SN2)

The key to unlocking the synthetic potential of this compound is the ability to perform chemoselective reactions. By choosing appropriate nucleophiles and reaction conditions, the alkyl bromide can be targeted while leaving the ketone untouched.

Common Nucleophilic Transformations:

-

Azide Formation: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF will yield 7-azido-1,1,1-trifluoroheptan-2-one. This azide can be subsequently reduced to a primary amine or used in 'click' chemistry.

-

Ether Synthesis (Williamson): An alkoxide (RO⁻) will displace the bromide to form an ether.

-

Amine Synthesis: Primary or secondary amines can act as nucleophiles to yield the corresponding secondary or tertiary amines.

-

Thioether Synthesis: Thiolates (RS⁻) are excellent nucleophiles and will readily form thioethers.

-

Ester Formation: A carboxylate salt (RCOO⁻) can displace the bromide to form an ester.

The reactivity of alkyl halides in SN2 reactions generally follows the trend I > Br > Cl > F, making the bromide an excellent leaving group.[15]

Bifunctional Reactivity: Intramolecular Cyclization

The presence of both an electrophilic alkyl halide and an enolizable ketone within the same molecule opens the door for intramolecular reactions. Treatment with a suitable base can deprotonate the α-carbon (C3), generating an enolate nucleophile. This enolate can then attack the terminal carbon bearing the bromide in an intramolecular SN2 fashion.

This 5-exo-tet cyclization is generally favored and would lead to the formation of 2-(trifluoroacetyl)cyclopentane. The choice of base is critical; a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is ideal for forming the kinetic enolate at the less-substituted α-carbon (C3) and promoting cyclization over intermolecular side reactions.[13]

Exemplary Experimental Protocols

The following protocols are illustrative and based on established methodologies for analogous substrates. Researchers should perform their own optimization.

Protocol 5.1: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative SN2 reaction at the primary bromide center.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

-

Reaction Initiation: Add sodium azide (NaN₃, 1.2 eq) to the solution in one portion.

-

Reaction Execution: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 7-azido-1,1,1-trifluoroheptan-2-one can be purified by flash column chromatography on silica gel.

Protocol 5.2: Wittig Olefination of the Ketone

This protocol is based on standard procedures for the Wittig reaction with non-stabilized ylides.[7][16]

-

Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the ketone by TLC.

-

Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The product, 8-bromo-2-(trifluoromethyl)oct-1-ene, can be purified by column chromatography. The byproduct, triphenylphosphine oxide, is often less mobile on silica gel.

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. The electronic dichotomy of its functional groups—a highly electrophilic ketone and a primary alkyl bromide amenable to SN2 reactions—provides a platform for diverse and chemoselective chemical transformations. By carefully selecting reagents and conditions, chemists can selectively address either reactive site or harness both in tandem for intramolecular cyclizations. This guide provides a foundational framework for exploring its reactivity, enabling the strategic design of novel synthetic routes in pharmaceutical discovery and materials science.

References

- 1. This compound CAS-no-647831-24-1-News - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C7H10BrF3O | CID 71378842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Heptanone, 7-bromo-1,1,1-trifluoro- | 647831-24-1 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one, a valuable building block in pharmaceutical and agrochemical research. The procedure outlines the nucleophilic trifluoromethylation of 6-Bromohexanoyl chloride using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood synthetic method.

Strategic Overview: The Rationale for Nucleophilic Trifluoromethylation

The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry.[1][2] Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and bioavailability by altering electronic properties and lipophilicity.[2] The target molecule, this compound, is a bifunctional compound featuring both a terminal bromine atom ripe for further derivatization (e.g., via nucleophilic substitution or cross-coupling reactions) and a trifluoromethyl ketone, a potent electrophile and common pharmacophore.

The chosen synthetic route—the reaction of an acyl chloride with the Ruppert-Prakash reagent—is favored for its high efficiency, operational simplicity, and broad functional group tolerance.[3][4] The core of this transformation lies in the generation of a trifluoromethyl nucleophile, which is not achievable with trifluoromethane (fluoroform) under mild conditions due to its low acidity.[5] The Ruppert-Prakash reagent (TMSCF₃) serves as an excellent trifluoromethyl anion synthon.[3][6] However, TMSCF₃ is not sufficiently reactive on its own and requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3][7][8]

The initiator attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate silicate intermediate.[8][9] This intermediate then readily transfers the trifluoromethyl group to the highly electrophilic carbonyl carbon of the acyl chloride. Subsequent workup yields the desired α-trifluoromethyl ketone. This method avoids the harsh conditions or difficult-to-handle reagents associated with other trifluoromethylation techniques.[10]

Reaction Mechanism: Fluoride-Initiated Trifluoromethylation

The diagram below illustrates the catalytic cycle for the fluoride-initiated trifluoromethylation of an acyl chloride using TMSCF₃.

Caption: Mechanism of fluoride-initiated trifluoromethylation.

Experimental Protocol: A Validated Approach

This protocol is a robust procedure adapted from established methods for the trifluoromethylation of carbonyl compounds.[7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Purity |

| 6-Bromohexanoyl chloride | 213.51 | 10.0 | 1.0 | 2.14 g | ≥97% |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 12.0 | 1.2 | 1.71 g (1.89 mL) | ≥98% |